Py-MAA-Val-Cit-PAB-MMAE

Catalog No.
S12867101
CAS No.
2247398-68-9
M.F
C72H111N13O16S
M. Wt
1446.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Py-MAA-Val-Cit-PAB-MMAE

CAS Number

2247398-68-9

Product Name

Py-MAA-Val-Cit-PAB-MMAE

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C72H111N13O16S

Molecular Weight

1446.8 g/mol

InChI

InChI=1S/C72H111N13O16S/c1-17-46(10)63(54(99-15)37-59(90)85-35-24-28-53(85)65(100-16)47(11)66(92)75-48(12)64(91)50-25-21-20-22-26-50)80(13)70(96)61(44(6)7)79-69(95)62(45(8)9)81(14)72(98)101-38-49-29-31-51(32-30-49)76-67(93)52(27-23-34-74-71(73)97)77-68(94)60(43(4)5)78-55(86)39-102-36-33-58(89)84-41-82(56(87)18-2)40-83(42-84)57(88)19-3/h18-22,25-26,29-32,43-48,52-54,60-65,91H,2-3,17,23-24,27-28,33-42H2,1,4-16H3,(H,75,92)(H,76,93)(H,77,94)(H,78,86)(H,79,95)(H3,73,74,97)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1

InChI Key

ASDXMJBJAKMFHO-NGASZDMPSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C

Py-MAA-Val-Cit-PAB-MMAE is a sophisticated compound utilized primarily in the field of antibody-drug conjugates (ADCs). This compound comprises several components: a pyrazole-based linker (Py-MAA), a valine-citrulline dipeptide (Val-Cit), a para-aminobenzyl carbamate (PAB), and a cytotoxic drug known as monomethyl auristatin E (MMAE). The unique structure of Py-MAA-Val-Cit-PAB-MMAE allows it to effectively target and deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues.

  • Formation of the Val-Cit-PAB Linker: Valine and citrulline residues are linked via a carbamate bond to form the Val-Cit-PAB intermediate.
  • Coupling with MMAE: The cytotoxic agent MMAE is then conjugated to the Val-Cit-PAB linker through a series of reactions, typically involving activation of the linker with bis(4-nitrophenyl) carbonate followed by nucleophilic attack by MMAE.
  • Purification: The final product is purified using techniques such as preparative liquid chromatography to achieve high purity levels, often exceeding 99% .

Py-MAA-Val-Cit-PAB-MMAE exhibits potent cytotoxic activity against various cancer cell lines. The mechanism involves internalization into cancer cells, where the linker is cleaved by specific enzymes, releasing MMAE. This release leads to disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis. Studies have shown that ADCs containing Py-MAA-Val-Cit-PAB-MMAE have lower IC50 values compared to those with other linkers, indicating enhanced efficacy in targeting cancer cells .

The synthesis methods for Py-MAA-Val-Cit-PAB-MMAE can be summarized as follows:

  • One-pot Synthesis: A one-pot reaction approach is often used, where all reagents are combined in a single reaction vessel, significantly simplifying the process and reducing costs.
  • Sequential Reactions: The synthesis typically involves sequential reactions where intermediates are formed and purified before proceeding to the next step. This method allows for better control over reaction conditions and yields .
  • Temperature Control: Maintaining specific temperature ranges during different stages of synthesis is crucial for optimizing yield and purity.

Interaction studies have demonstrated that Py-MAA-Val-Cit-PAB-MMAE effectively engages with target receptors on cancer cells, facilitating internalization and subsequent drug release. Research indicates that ADCs utilizing this compound show reduced off-target effects compared to traditional chemotherapeutics, which often affect healthy cells as well . Furthermore, studies have explored the stability of the compound in various biological environments, confirming its resilience against premature degradation before reaching target cells.

Several compounds share structural or functional similarities with Py-MAA-Val-Cit-PAB-MMAE. Below is a comparison highlighting its uniqueness:

Compound NameComponentsUnique Features
Val-Cit-PABAValine, Citrulline, Para-aminobenzylLacks the pyrazole component; less stable in plasma
MC-Val-Cit-PABAValine, Citrulline, Para-aminobenzylMore hydrophilic; different linker properties
MMAFMonomethyl auristatin FDifferent cytotoxic agent; similar mechanism
DM1MaytansinoidDifferent payload; distinct mechanism of action

Py-MAA-Val-Cit-PAB-MMAE stands out due to its enhanced stability and efficacy in targeting cancer cells while minimizing systemic toxicity.

XLogP3

5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

8

Exact Mass

1445.79924568 g/mol

Monoisotopic Mass

1445.79924568 g/mol

Heavy Atom Count

102

UNII

VFG8L8V3G5

Dates

Modify: 2024-08-10

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